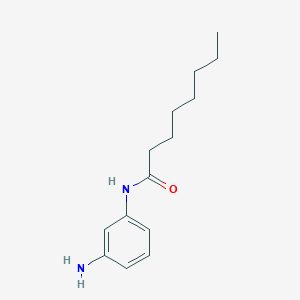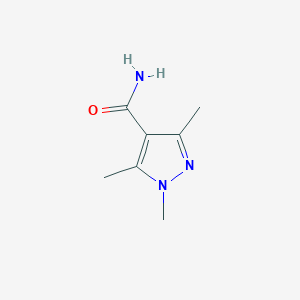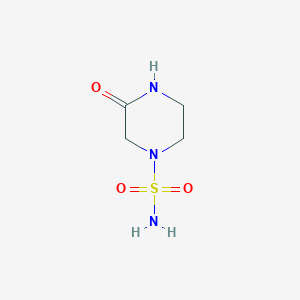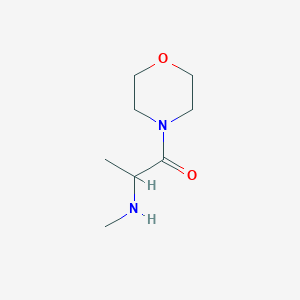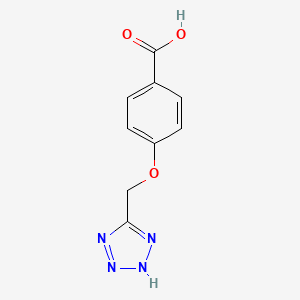
Ácido 4-(1H-tetrazol-5-ilmetoxibenzoico)
Descripción general
Descripción
4-(1H-tetrazol-5-ylmethoxy)benzoic acid is a chemical compound with the CAS Number: 503828-17-9 . It has a molecular weight of 220.19 and its IUPAC name is 4-(1H-tetraazol-5-ylmethoxy)benzoic acid .
Molecular Structure Analysis
The InChI code for 4-(1H-tetrazol-5-ylmethoxy)benzoic acid is 1S/C9H8N4O3/c14-9(15)6-1-3-7(4-2-6)16-5-8-10-12-13-11-8/h1-4H,5H2,(H,14,15)(H,10,11,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-(1H-tetrazol-5-ylmethoxy)benzoic acid has a molecular weight of 220.19 . The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Mecanismo De Acción
TMB is used as a substrate in 4-(1H-tetrazol-5-ylmethoxy)benzoic acid assays because it is able to bind to certain enzymes. When TMB binds to an enzyme, it is converted into a colored product. This product is then detected by a colorimetric assay, which measures the concentration of the colored product. In fluorescence-based assays, TMB is used as a fluorescent dye. When the dye binds to certain molecules, it emits a fluorescent signal that can be detected by a fluorescence microscope.
Biochemical and Physiological Effects
TMB has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases and phosphatases. Additionally, TMB has been found to have an inhibitory effect on the growth of certain bacteria. It has also been found to have an inhibitory effect on the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMB has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, it is light-sensitive, which makes it ideal for use in 4-(1H-tetrazol-5-ylmethoxy)benzoic acid assays. However, TMB has some limitations for lab experiments. It is not very soluble in water, and it is not very stable in acidic or basic solutions. Additionally, it is not very stable in the presence of light.
Direcciones Futuras
There are several potential future directions for TMB. One potential direction is to use TMB as a fluorescent dye in fluorescence-based assays. Another potential direction is to use TMB as a catalyst in organic synthesis. Additionally, TMB could be used as an inhibitor of certain enzymes, such as proteases and phosphatases. Finally, TMB could be used to inhibit the growth of certain bacteria and cancer cells.
Aplicaciones Científicas De Investigación
Desarrollo de fármacos
La estructura única de estos compuestos permite diversas aplicaciones en el desarrollo de fármacos. Pueden sustituir el grupo carboxilo en moléculas farmacológicas para aumentar la lipofilia, mejorar la biodisponibilidad y tener menos efectos negativos .
Agentes antioxidantes
Estos compuestos se han evaluado como agentes antioxidantes. Han mostrado propiedades antioxidantes en relación con el BHA (hidroxi-anisol butilado) y el Trolox (ácido 6-hidroxi-2,5,7,8-tetrametilcromán-2-carboxílico) estándar .
Actividad antibacteriana
Los compuestos se han evaluado para sus actividades antibacterianas . Las unidades tetrazol se sabe que exhiben una amplia gama de propiedades biológicas, incluidas las actividades antibacterianas .
Actividad anticancerígena
Estos compuestos se han evaluado para sus actividades anticancerígenas . Algunos de los compuestos sintetizados mostraron un efecto citotóxico significativo con el valor IC50 mínimo de 8,47 ± 0,09 µg / mL y 13,58 ± 0,08 µg / mL, que es casi similar al fármaco estándar .
Actividad antituberculosa (TB)
Los compuestos también se han evaluado para sus actividades antituberculosas . La tuberculosis es una de las principales causas de enfermedad y muerte en el mundo, y estos compuestos pueden ofrecer beneficios terapéuticos potenciales .
Propiedades
IUPAC Name |
4-(2H-tetrazol-5-ylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c14-9(15)6-1-3-7(4-2-6)16-5-8-10-12-13-11-8/h1-4H,5H2,(H,14,15)(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUCOBREGDVEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

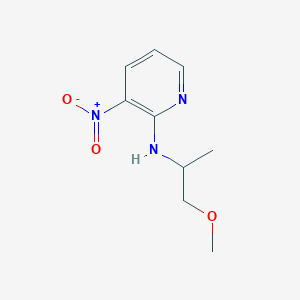
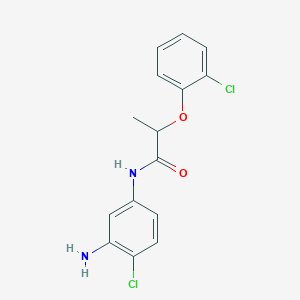
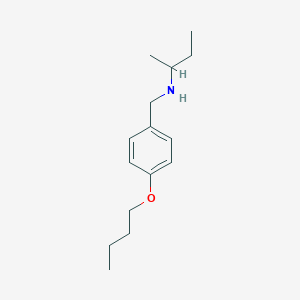
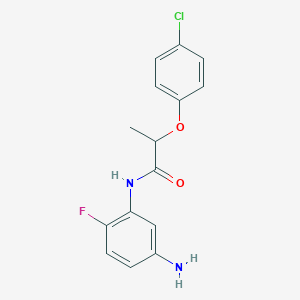

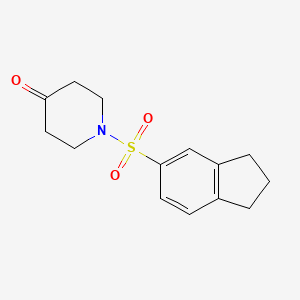

![3-{[4-(Diethylamino)benzoyl]amino}propanoic acid](/img/structure/B1388381.png)

